molecular formula C9H5N3O4S B15324333 4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid

4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B15324333
M. Wt: 251.22 g/mol
InChI Key: OLGHBETZRDNSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol, leading to the formation of the desired thiadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as triethylamine.

Scientific Research Applications

4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

4-(4-Nitrophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

4-(4-nitrophenyl)thiadiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O4S/c13-9(14)8-7(10-11-17-8)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGHBETZRDNSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.